molecular formula C20H24N2O3S B3577767 2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide

2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide

Cat. No.: B3577767
M. Wt: 372.5 g/mol
InChI Key: XOQNVNISWOVLQS-UHFFFAOYSA-N
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Description

2-[Benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(21-18-11-7-8-12-18)16-22(15-17-9-3-1-4-10-17)26(24,25)19-13-5-2-6-14-19/h1-6,9-10,13-14,18H,7-8,11-12,15-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQNVNISWOVLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide typically involves the reaction of benzenesulfonyl chloride with benzylamine to form benzenesulfonyl(benzyl)amine. This intermediate is then reacted with N-cyclopentylacetamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[Benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzenesulfonic acid, while reduction can produce benzenesulfonylamine .

Scientific Research Applications

2-[Benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • Benzenesulfonyl chloride
  • Benzenesulfonamide
  • N-cyclopentylacetamide

Uniqueness

2-[Benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler benzenesulfonamides, this compound has enhanced stability and specificity for certain molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide
Reactant of Route 2
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2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide

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